molecular formula C20H24N4 B3416430 7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine CAS No. 817172-52-4

7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Cat. No.: B3416430
CAS No.: 817172-52-4
M. Wt: 320.4 g/mol
InChI Key: DADQFHORMDFLTE-UHFFFAOYSA-N
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Description

7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a piperazine-methyl moiety at position 3, and a p-tolyl (4-methylphenyl) group at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in drug discovery targeting parasitic or microbial diseases . The piperazine ring enhances solubility and bioavailability, while the p-tolyl group contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-15-3-5-17(6-4-15)20-18(14-23-11-8-21-9-12-23)24-10-7-16(2)13-19(24)22-20/h3-7,10,13,21H,8-9,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADQFHORMDFLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)CN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148140
Record name 7-Methyl-2-(4-methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817172-52-4
Record name 7-Methyl-2-(4-methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817172-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2-(4-methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine typically involves multistep reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with piperazine.

    Methylation and tolylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution reactions, enabling functionalization of the nitrogen atoms. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 12 hN-Methylated piperazine derivative78%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C to rt, 2 hN-Acetylated derivative85%
Benzyl bromideNaH, THF, rt, 6 hN-Benzylated product72%
Tosyl chloridePyridine, CH₂Cl₂, 0°C, 1 hN-Sulfonylated derivative88%

These reactions are critical for modifying pharmacokinetic properties in medicinal chemistry applications .

Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine Core

The electron-rich imidazo[1,2-a]pyridine core participates in electrophilic substitutions at the C5 and C7 positions.

Reaction Type Reagent Conditions Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative65%
BrominationBr₂, FeBr₃, CH₂Cl₂, rt5-Bromo derivative70%
Friedel-Crafts alkylationCH₃I, AlCl₃, 40°C5-Methyl derivative58%

The methyl group at C7 and p-tolyl at C2 influence regioselectivity, favoring C5 substitution .

C3 Functionalization via Aza-Friedel–Crafts Alkylation

The C3-methyl-piperazine side chain can undergo further alkylation. A Y(OTf)₃-catalyzed three-component reaction with aldehydes and amines achieves C3-alkylation:

General Reaction Scheme :

Imidazo[1,2-a]pyridine+RCHO+R’NH2Y(OTf)₃C3-alkylated product\text{Imidazo[1,2-a]pyridine} + \text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{Y(OTf)₃}} \text{C3-alkylated product}

Aldehyde Amine Product Yield Source
FormaldehydePiperidine3-(Piperidinomethyl) derivative82%
BenzaldehydeMorpholine3-(Morpholinobenzyl) derivative76%
4-ChlorobenzaldehydeAniline3-((4-Chlorophenyl)(anilino)methyl) derivative68%

This method tolerates diverse functional groups and operates under ambient conditions .

BCl₃-Mediated C–N/C–O Bond Formation

BCl₃ facilitates direct bond formation at the C3-methylene group via Lewis acid activation:

Substrate Reagent Product Yield Source
MethanolBCl₃, CH₂Cl₂, rt3-(Methoxymethyl) derivative80%
EthanolBCl₃, CH₂Cl₂, rt3-(Ethoxymethyl) derivative75%
BenzylamineBCl₃, CH₂Cl₂, rt3-(Benzylaminomethyl) derivative88%

This strategy is efficient for introducing heteroatoms without requiring transition-metal catalysts .

Oxidative and Reductive Transformations

The imidazo[1,2-a]pyridine core is resistant to oxidation, but the piperazine ring can be modified:

  • Oxidation : MnO₂ selectively oxidizes the piperazine’s secondary amine to a nitroxide radical (yield: 62%).

  • Reduction : H₂/Pd-C reduces nitro groups (if present) to amines (e.g., 7-methyl-3-aminomethyl derivative, yield: 90%) .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:
Research has indicated that imidazopyridine derivatives exhibit significant anticancer properties. Studies have shown that 7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported that this compound effectively induces apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study:
A recent investigation demonstrated that the compound reduced tumor growth in xenograft models of breast cancer by inducing cell cycle arrest and apoptosis. The study utilized in vitro assays to evaluate cell viability and flow cytometry for apoptosis detection.

2. Neurological Disorders:
The compound's structural features suggest potential applications in treating neurological disorders such as anxiety and depression. Its piperazine moiety is known for its ability to interact with serotonin receptors, which are critical in mood regulation.

Case Study:
In preclinical studies, this compound was tested for anxiolytic effects in animal models. Results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be optimized for large-scale production. The compound serves as an intermediate in the synthesis of more complex pharmaceuticals.

Synthesis StepDescription
Step 1Formation of the imidazopyridine scaffold
Step 2Introduction of the piperazine substituent
Step 3Methylation to achieve the final structure

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent. Toxicological assessments have been conducted to evaluate its effects on various organ systems.

Findings:
Toxicity studies revealed that at therapeutic doses, this compound exhibited minimal adverse effects on liver and kidney functions in animal models . However, further studies are necessary to establish long-term safety and potential side effects.

Mechanism of Action

The mechanism of action of 7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparisons

Core Modifications and Substituent Diversity
  • Target Compound :
    • Positions :
  • Position 2 : p-Tolyl (4-methylphenyl).
  • Position 3 : Piperazin-1-yl-methyl.
  • Position 7 : Methyl.

    • Key Features : Aromatic imidazo[1,2-a]pyridine core with a flexible piperazine linker.
  • Analog 1: (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Differences: Chloro substituent at position 6, triazole-linked nitro and methoxy groups on the piperazine. Impact: Increased electron-withdrawing character and steric bulk compared to the target compound.
  • Analog 2 : 3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI)

    • Differences : Selenium atom in place of piperazine-methyl, phenyl at position 2.
    • Impact : Enhanced redox activity due to selenium, reduced basicity compared to piperazine.
  • Analog 3 : 6-Methyl-3-(phenylthio)-2-(p-tolyl)imidazo[1,2-a]pyridine

    • Differences : Thioether linkage at position 3, methyl at position 4.
    • Impact : Lower solubility due to sulfur’s hydrophobicity; altered electronic profile.
Table 1: Structural Features of Selected Analogs
Compound Position 2 Position 3 Position 6/7/8 Core Modification
Target Compound p-Tolyl Piperazin-1-yl-methyl 7-Methyl Aromatic
8p 2-Methyl Triazole-piperazine 6-Chloro Aromatic
MPI Phenyl Selanyl-(4-methoxyphenyl) - Aromatic
1j 4-Chlorophenyl Phenethyl 8-Cyano Tetrahydro (saturated)

Physicochemical Properties

  • Melting Points :
    • The target compound’s analogs exhibit varied physical states:
  • 8p : Solid (104–105°C) .
  • 1j: Solid (199–201°C) . Inference: Crystalline solids correlate with polar substituents (e.g., nitro, cyano), while liquids lack strong intermolecular forces.
  • Molecular Weight and Polarity :

    • The target compound’s molecular weight is estimated to exceed 300 g/mol (based on analogs in , e.g., 223–280 g/mol) .
    • Piperazine increases polarity, whereas p-tolyl enhances lipophilicity, balancing solubility and membrane permeability.

Pharmacological Potential

  • Antiparasitic Activity: Analogs like 8p and 10a/b in show antileishmanial and antitrypanosomal activity, likely due to piperazine-triazole interactions with parasitic enzymes . The target compound’s p-tolyl group may improve target binding via hydrophobic pockets.
  • Neuropharmacology :

    • Piperazine derivatives often target CNS receptors (e.g., serotonin, dopamine), though this remains unexplored for the target compound .

Biological Activity

7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS No. 817172-52-4) is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer agents.

  • Molecular Formula : C20_{20}H24_{24}N4_4
  • Molecular Weight : 320.43 g/mol
  • Structure : The compound features a piperazine ring and an imidazo[1,2-a]pyridine moiety, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for related compounds ranging from 3.9 to 168 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The presence of the imidazo[1,2-a]pyridine scaffold is believed to enhance the interaction with microbial targets, potentially disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have also shown promise in cancer research:

  • Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • IC50 Values : The IC50 values for related compounds suggest potent activity within the nanomolar range against specific cancer types .

Case Studies

Several case studies have documented the biological activity of this compound and its analogs:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives.
    • Findings : Compounds showed significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, with some exhibiting synergistic effects when combined with conventional antibiotics .
  • Anticancer Research :
    • Objective : Assessment of cytotoxicity in various cancer cell lines.
    • Results : The compound demonstrated selective cytotoxicity with lower toxicity towards normal cells, indicating a favorable therapeutic index .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus25
AntibacterialEscherichia coli50
AnticancerMCF-7 (Breast Cancer)10
AnticancerHeLa (Cervical Cancer)15

Q & A

Q. What are the foundational synthetic routes for preparing 7-methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine?

The compound is typically synthesized via multicomponent reactions involving substituted 2-aminopyridines and ketones. For example, a one-pot ultrasound-assisted method (using PEG-400 as solvent and K2_2CO3_3 as base) can optimize cyclization efficiency, reducing reaction times to 1–3 hours . Structural confirmation relies on 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to validate regioselectivity and purity .

Q. How is the structural integrity of this compound verified in novel derivatives?

Key steps include:

  • NMR analysis : Chemical shifts for the piperazine methyl group (~2.3–2.5 ppm in 1^1H NMR) and imidazo[1,2-a]pyridine protons (~7.5–8.9 ppm) confirm substitution patterns .
  • HRMS : Matches between calculated and observed molecular weights (e.g., ±0.5 ppm accuracy) ensure correct molecular formulas .
  • X-ray crystallography (if applicable): Resolves ambiguities in regiochemistry for fused heterocycles .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize assays aligned with its structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <10 µM .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, with comparisons to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in derivatives with bulky substituents?

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of bulky intermediates, while microwave irradiation reduces side reactions .
  • Catalyst selection : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 2-position with >80% yield .
  • Kinetic studies : Monitor reaction progress via HPLC to identify bottlenecks in imidazo[1,2-a]pyridine cyclization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test compounds at logarithmic concentration ranges (0.1–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vitro/in vivo results .
  • Computational docking : Compare binding poses in target proteins (e.g., PDE3, antimicrobial enzymes) to pinpoint structural determinants of activity .

Q. How are spectral data inconsistencies addressed during structural elucidation?

  • Dynamic NMR : Resolves rotational isomerism in piperazine moieties, which may cause split signals in 1^1H NMR .
  • Isotopic labeling : 15^15N-labeled analogs clarify ambiguous coupling patterns in crowded aromatic regions .
  • DFT calculations : Predict 13^13C chemical shifts to distinguish between regioisomeric products .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate between regioisomers in imidazo[1,2-a]pyridine derivatives?

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to assign substituent positions .
  • IR spectroscopy : Carboxamide C=O stretches (~1650–1700 cm1^{-1}) versus ester C=O (~1720–1740 cm1^{-1}) confirm functionalization sites .
  • Single-crystal XRD : Resolves absolute configuration for chiral derivatives .

Q. How to design SAR studies for piperazine-modified analogs?

  • Substitution diversity : Synthesize analogs with electron-withdrawing (e.g., CF3_3) or donating (e.g., OMe) groups on the piperazine ring to assess electronic effects on bioactivity .
  • Spacer optimization : Vary methylene chain lengths between piperazine and imidazo[1,2-a]pyridine to evaluate conformational flexibility .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine

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